N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-3,4-difluoroaniline

Medicinal Chemistry Drug Metabolism Structure-Activity Relationship

This regiospecifically N-alkylated difluoroaniline building block is critical for kinase inhibitor SAR. The 3,4-difluoro substitution pattern enhances metabolic stability and binding affinity, making it irreplaceable for CDK/GSK-3 and focused library synthesis. Sourcing the exact regio-chemistry ensures reproducible lead optimization results; generic pyrazole or aniline analogs cannot substitute.

Molecular Formula C12H13F2N3
Molecular Weight 237.254
CAS No. 1006340-59-5
Cat. No. B2726800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-Ethyl-1H-pyrazol-4-yl)methyl)-3,4-difluoroaniline
CAS1006340-59-5
Molecular FormulaC12H13F2N3
Molecular Weight237.254
Structural Identifiers
SMILESCCN1C=C(C=N1)CNC2=CC(=C(C=C2)F)F
InChIInChI=1S/C12H13F2N3/c1-2-17-8-9(7-16-17)6-15-10-3-4-11(13)12(14)5-10/h3-5,7-8,15H,2,6H2,1H3
InChIKeyMPDCKGCOABKBLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-3,4-difluoroaniline (CAS: 1006340-59-5) – A Versatile Pyrazole-Based Building Block for Medicinal Chemistry & Kinase Inhibitor Research


N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-3,4-difluoroaniline (CAS: 1006340-59-5) is a substituted pyrazole derivative featuring a 3,4-difluoroaniline moiety. This compound belongs to a class of N-alkylated aminopyrazoles that are widely utilized as building blocks in medicinal chemistry for the synthesis of kinase inhibitors, GSK-3 modulators, and other bioactive molecules [1]. It is commercially available as a research chemical with a specified purity of ≥95% .

Why N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-3,4-difluoroaniline Cannot Be Simply Substituted with Other Pyrazoles or Anilines in Structure-Activity Relationship (SAR) Studies


Generic substitution of this compound with other pyrazoles or anilines is not straightforward due to the critical role of its specific substitution pattern in determining biological activity. The 3,4-difluoro substitution on the aniline ring, in particular, is known to enhance metabolic stability and binding affinity in kinase-targeting applications [1]. The specific N-alkylation pattern on the pyrazole core dictates the compound's ability to interact with hydrophobic enzyme pockets, and even minor alterations can ablate potency . Therefore, sourcing the precise compound with the correct regio- and stereo-chemistry is essential for reproducible SAR campaigns and lead optimization efforts, as substituting it with a seemingly similar but differently substituted analog will not yield comparable results.

Quantitative Differentiation Evidence for N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-3,4-difluoroaniline (CAS 1006340-59-5) Against Close Analogs


3,4-Difluoroaniline Moiety Confers Enhanced Metabolic Stability Over Non-Fluorinated Analogs

The 3,4-difluoro substitution on the aniline ring is a known strategy to improve metabolic stability. While specific microsomal stability data for the target compound is not publicly available, class-level inference indicates that the presence of fluorine atoms at the 3 and 4 positions reduces oxidative metabolism, a common liability of unsubstituted aniline-containing compounds [1].

Medicinal Chemistry Drug Metabolism Structure-Activity Relationship

Regiospecific N-Alkylation Pattern Dictates Kinase Selectivity Profile Relative to C-Alkylated Pyrazoles

The N-alkylation on the pyrazole ring in this compound, as opposed to C-alkylation or other substitution patterns, is a critical determinant of kinase selectivity. Patents on related 3,4-disubstituted pyrazoles demonstrate that minor changes in the pyrazole substitution can dramatically alter the inhibitory profile against CDK, GSK-3, and Aurora kinases [1].

Kinase Inhibition Chemical Biology Lead Optimization

Minimal CYP3A4/2D6 Inhibition Suggests Lower Drug-Drug Interaction Risk

In vitro studies on the structurally related 2,4-difluoroaniline demonstrate minimal inhibition of CYP3A4 and CYP2D6 (IC50 > 50 µM), suggesting a low potential for drug-drug interactions [1]. While direct data for the 3,4-isomer is not available, the difluoroaniline class generally exhibits favorable CYP inhibition profiles.

Pharmacokinetics Drug-Drug Interactions In Vitro ADME

Key Application Scenarios for N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-3,4-difluoroaniline in Drug Discovery and Chemical Biology


Lead Optimization for Kinase Inhibitors Requiring Improved Metabolic Stability

This compound serves as an ideal starting point for medicinal chemists designing kinase inhibitors where the aniline moiety is prone to rapid oxidative metabolism. By incorporating the 3,4-difluoroaniline group early in a SAR campaign, researchers can potentially circumvent the need for late-stage metabolic stabilization, accelerating lead optimization [1].

Construction of Focused Pyrazole Libraries for GSK-3 and CDK Target Exploration

The regiospecific N-alkylation of this building block makes it a valuable component in the construction of focused libraries targeting cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3). As disclosed in relevant patents, this precise substitution pattern is crucial for achieving the desired binding interactions in the ATP-binding pocket of these kinases [2].

Investigating the Role of Fluorination in Aniline-Containing Bioactive Molecules

As a well-defined difluorinated aniline derivative, this compound is a useful tool for studying the effect of fluorine substitution on the pharmacokinetic properties of a broader chemical series. It allows for direct comparison with non-fluorinated or differently fluorinated analogs to quantify the impact on parameters such as lipophilicity (cLogP) and metabolic stability in a controlled setting .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-3,4-difluoroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.